REACTION_SMILES
|
[O:15]=[C:16]=[O:17].[OH2:18].[OH:1][c:2]1[c:3]([O:13][CH3:14])[cH:4][c:5]([CH:8]([C:9]([OH:10])=[O:11])[OH:12])[cH:6][cH:7]1>>[OH:1][c:2]1[c:3]([O:13][CH3:14])[cH:4][c:5]([CH:8]=[O:12])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(C(O)C(=O)O)ccc1O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C=O)ccc1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:15]=[C:16]=[O:17].[OH2:18].[OH:1][c:2]1[c:3]([O:13][CH3:14])[cH:4][c:5]([CH:8]([C:9]([OH:10])=[O:11])[OH:12])[cH:6][cH:7]1>>[OH:1][c:2]1[c:3]([O:13][CH3:14])[cH:4][c:5]([CH:8]=[O:12])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(C(O)C(=O)O)ccc1O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C=O)ccc1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:15]=[C:16]=[O:17].[OH2:18].[OH:1][c:2]1[c:3]([O:13][CH3:14])[cH:4][c:5]([CH:8]([C:9]([OH:10])=[O:11])[OH:12])[cH:6][cH:7]1>>[OH:1][c:2]1[c:3]([O:13][CH3:14])[cH:4][c:5]([CH:8]=[O:12])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(C(O)C(=O)O)ccc1O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C=O)ccc1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |